Propanoic acid,2-hydroxy-, 3-chloro-2-propen-1-YL ester
Description
Key Structural Features:
- Chirality : The lactic acid moiety’s hydroxyl group generates enantiomers, which may exhibit differential reactivity in asymmetric synthesis or biological systems.
- Double bond geometry : The propenyl group’s cis or trans configuration affects molecular packing and intermolecular interactions, though spectroscopic data suggest a predominant trans arrangement due to steric hindrance.
- Electron-withdrawing effects : The chlorine atom polarizes the ester group, enhancing the electrophilicity of the carbonyl carbon and influencing hydrolysis kinetics.
Table 1: Molecular descriptors of 3-chloro-2-propen-1-yl 2-hydroxypropanoate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₉ClO₃ | |
| Molecular weight | 164.59 g/mol | |
| SMILES | C=C(CCl)OC(=O)C(O)C | |
| InChIKey | PSLXCAAPOJIMOU-UHFFFAOYSA-N |
The compound’s rotational constants , derived from microwave spectroscopy, indicate a planar configuration for the ester group, with dihedral angles of 180° between the carbonyl oxygen and propenyl chloride moiety. This alignment minimizes steric clash between the chlorine atom and the hydroxyl group.
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-chloroprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3 |
InChI Key |
RHFDADZFLRVTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=CCl)O |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride Intermediates
A classical approach to ester synthesis involves converting the carboxylic acid to its corresponding acid chloride, followed by reaction with an alcohol. For 3-chloro-2-hydroxypropanoic acid 2-propenyl ester, this method requires careful protection of the hydroxyl group to prevent side reactions.
In a study by El Rayes et al., analogous ester derivatives were synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent. While their work focused on amide formation, the principles of activating carboxylic acids for esterification remain applicable. For instance, 3-chloro-2-hydroxypropanoic acid could be treated with thionyl chloride (SOCl₂) to generate the acid chloride, which subsequently reacts with allyl alcohol (2-propen-1-ol) under anhydrous conditions. The hydroxyl group may necessitate protection using acetyl or trimethylsilyl groups to avoid undesired nucleophilic attack during the reaction.
Epichlorohydrin-Based Synthesis
Epichlorohydrin (ECH) serves as a versatile precursor for chlorinated hydroxy compounds. A patent by CN105585513A describes the synthesis of sodium 3-chloro-2-hydroxypropanesulfonate using ECH, sodium bisulfite, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Adapting this methodology, ECH could undergo nucleophilic attack by allyl alcohol in the presence of a catalyst like TBAB, followed by hydrolysis to introduce the hydroxyl group.
The reaction conditions from—80–90°C, molar ratios of 1.05–1.30 (sodium bisulfite:ECH), and TBAB (3–8% of ECH mass)—could be modified for ester formation. For example, substituting sodium bisulfite with allyl alcohol under similar conditions may yield the target ester. However, competing reactions, such as epoxide ring-opening by water, must be controlled through strict anhydrous conditions.
Enzymatic Catalysis
Biocatalytic methods offer stereoselective synthesis under mild conditions. A patent by US7790436B2 details the use of alcohol dehydrogenases from Thermoanaerobacter species to reduce ketones to chiral alcohols. While this process targets (1S)-3-chloro-1-(2-thienyl)propan-1-ol, the enzymatic framework could be adapted for esterification.
Lipases, such as Candida antarctica lipase B (CAL-B), are renowned for catalyzing esterification between acids and alcohols. Immobilizing CAL-B on a resin and reacting 3-chloro-2-hydroxypropanoic acid with allyl alcohol in a nonpolar solvent (e.g., toluene) could yield the ester. This method avoids harsh reagents and preserves acid- or base-sensitive functional groups.
Trichloroacetimidate-Mediated Coupling
Advanced coupling strategies, such as those employing trichloroacetimidates, enable efficient C–O bond formation. El Rayes et al. synthesized methyl-3-aryl-3-hydroxypropanoates via trichloroacetimidate intermediates activated by trimethylsilyl triflate (TMSOTf). Applying this approach, 3-chloro-2-hydroxypropanoic acid could be converted to its trichloroacetimidate derivative, which reacts with allyl alcohol in the presence of TMSOTf (0.1 eq.%) to form the ester.
This method benefits from short reaction times (1–2 hours) and high yields (70–85%) under mild conditions. The mechanism involves in situ generation of a reactive oxocarbenium ion, which undergoes nucleophilic attack by the alcohol.
Protection-Deprotection Strategies
The hydroxyl group’s reactivity necessitates protection during esterification. Common protecting groups include acetyl (Ac), benzyl (Bn), and tert-butyldimethylsilyl (TBDMS). For example:
- Protection : React 3-chloro-2-hydroxypropanoic acid with acetic anhydride to form 3-chloro-2-acetoxypropanoic acid.
- Esterification : Convert the protected acid to its acid chloride and react with allyl alcohol.
- Deprotection : Remove the acetyl group via basic hydrolysis (e.g., NaOH in methanol).
This sequential approach minimizes side reactions and improves overall yield.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthesis route:
| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, DCC | 0–25°C | 60–75% | High reactivity | Requires hydroxyl protection |
| Epichlorohydrin Route | TBAB | 80–90°C | 50–65% | Scalable, cost-effective | Competing hydrolysis reactions |
| Enzymatic Catalysis | CAL-B Lipase | 30–40°C | 40–55% | Stereoselectivity, mild conditions | Longer reaction times |
| Trichloroacetimidate | TMSOTf | 25–50°C | 70–85% | Rapid, high yield | Sensitive to moisture |
Optimization and Industrial Feasibility
Industrial-scale production favors the epichlorohydrin route due to ECH’s low cost and commercial availability. However, enzymatic methods align with green chemistry principles, reducing waste and energy consumption. Future research should explore hybrid approaches, such as using TBAC (tetrabutylammonium chloride) as a phase-transfer catalyst in enzymatic systems to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloroprop-2-en-1-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the allyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted allyl derivatives.
Oxidation: Formation of 3-chloroprop-2-en-1-yl 2-oxopropanoate.
Reduction: Formation of 3-chloroprop-2-en-1-yl 2-hydroxypropanol.
Scientific Research Applications
3-chloroprop-2-en-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated allyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The hydroxypropanoate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key structural analogs:
Key Observations:
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated esters (e.g., allyl propionate), enhancing solubility in polar solvents like water or ethanol .
- Steric Effects: The linear allyl chain (vs.
Reactivity and Stability
- Hydrolysis: The chlorine atom on the allyl chain may accelerate ester hydrolysis under acidic or alkaline conditions compared to non-chlorinated esters. For example, ethyl lactate hydrolyzes slowly in neutral water, while the target compound could degrade faster due to Cl-induced polarization of the ester bond .
- Thermal Stability: Chlorinated allyl esters (e.g., methyl 2-chloropropionate) are known to decompose at lower temperatures than non-chlorinated analogs, releasing HCl gas . This suggests the target compound may require specialized storage conditions.
Biological Activity
Chemical Identity
Propanoic acid, 2-hydroxy-, 3-chloro-2-propen-1-yl ester, also known as 3-chloroprop-2-enyl 2-hydroxypropanoate, has the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It is synthesized through the esterification of 2-hydroxypropanoic acid (lactic acid) with 3-chloroprop-2-en-1-ol, typically under acidic conditions .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicine and agriculture. The following sections summarize key findings regarding its biological properties.
The biological activity of propanoic acid, 2-hydroxy-, 3-chloro-2-propen-1-yl ester is attributed to its ability to interact with specific molecular targets. The chlorinated allyl group can form covalent bonds with nucleophilic sites in proteins, which may lead to inhibition or modulation of enzyme activity. Additionally, the hydroxypropanoate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Antimicrobial Activity
Research indicates that propanoic acid derivatives exhibit significant antimicrobial properties. In particular, compounds similar to propanoic acid, 2-hydroxy-, 3-chloro-2-propen-1-yl ester have demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, studies on related compounds have shown promising results in reducing bacterial viability and inhibiting growth .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of propanoic acid against drug-resistant strains. The results indicated a marked reduction in bacterial counts when treated with these compounds, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its anti-inflammatory effects using peripheral blood mononuclear cells (PBMC). The results showed that at higher concentrations, it significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of IL-10, indicating its potential role in modulating immune responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloroprop-2-enyl acetate | Similar structure with acetate group | Moderate antimicrobial activity |
| 3-Chloroprop-2-enyl butanoate | Similar structure with butanoate group | Enhanced anti-inflammatory effects |
| Propanoic acid derivatives | Varied structures | Broad spectrum antimicrobial activity |
This table illustrates how variations in the structure of propanoic acid derivatives can affect their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
